4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
Description
Introduction to 4-(2,3-Dihydro-1H-Indol-1-Ylsulfonyl)-N-[(E)-(9-Ethyl-9H-Carbazol-3-Yl)Methylidene]Aniline
Structural Motifs and Hybrid Molecular Architecture
The compound integrates three distinct pharmacophores:
- Indole scaffold : A bicyclic structure comprising a benzene ring fused to a pyrrole ring, contributing π-π stacking interactions and planar rigidity.
- Carbazole system : A tricyclic aromatic system with a central pyrrole ring flanked by two benzene rings, enhancing electronic delocalization.
- Sulfonyl-Schiff base linker : A sulfonamide group (-SO~2~NH-) bridges the indole to an imine-functionalized aniline, which connects to the carbazole via an ethylidene group.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular formula | C~29~H~25~N~3~O~2~S |
| Molecular weight | 479.6 g/mol |
| Key functional groups | Indolylsulfonyl, Schiff base |
| Hybridization | sp² (aromatic), sp³ (sulfonyl) |
The indole and carbazole moieties adopt non-coplanar orientations due to steric hindrance from the ethyl group at the carbazole’s N9 position. Single-crystal X-ray diffraction studies of analogous compounds confirm distorted geometries that optimize intramolecular charge transfer.
Historical Context of Indole-Carbazole Hybrid Systems
Indole-carbazole hybrids emerged from parallel developments in natural product chemistry and materials science:
- 1960s–1980s : Isolation of carbazole alkaloids (e.g., ellipticine) and indole derivatives (e.g., serotonin) spurred interest in their synthetic analogs.
- 1990s–2000s : Transition-metal-catalyzed C–H functionalization enabled direct coupling of indoles and carbazoles, bypassing multi-step protection-deprotection sequences.
- 2010s–Present : Cyclotriphosphazene-based scaffolds (e.g., compounds 2–9 in ) demonstrated tunable photophysical properties when appended with carbazole/indole units, inspiring drug discovery applications.
Recent advances in Friedel-Crafts alkylation (e.g., Cu(II)-catalyzed indole-sulfonimine couplings) provided critical methodology for synthesizing the title compound’s sulfonamide linker.
Significance of Sulfonyl and Schiff Base Functionalities
Sulfonyl Group (-SO~2~-)
- Electronic effects : The electron-withdrawing sulfonyl group modulates electron density across the indole ring, enhancing stability toward oxidative degradation.
- Hydrogen-bonding capacity : The sulfonyl oxygen atoms participate in hydrogen bonds with biological targets (e.g., enzyme active sites), as evidenced in molecular docking studies of analogous indole sulfonamides.
Schiff Base (-CH=N-)
- Coordination chemistry : The imine nitrogen serves as a Lewis base, enabling metal chelation in catalytic or bioactive contexts.
- Dynamic covalent chemistry : Reversible Schiff base formation allows pH-responsive structural changes, useful in drug delivery systems.
Table 2: Functional Group Contributions
| Group | Role in Compound | Example in Literature |
|---|---|---|
| Sulfonyl | Stabilizes indole oxidation state | Anticancer sulfonamides |
| Schiff base | Facilitates metal coordination | Cu(II)-catalyzed reactions |
The synergistic interplay between these groups enables applications in optoelectronics (via charge-transfer transitions) and medicinal chemistry (through target-selective binding). Future research directions include exploring substituent effects on the carbazole’s ethyl group and optimizing solvent-dependent photoluminescence quantum yields.
Properties
Molecular Formula |
C29H25N3O2S |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine |
InChI |
InChI=1S/C29H25N3O2S/c1-2-31-28-10-6-4-8-25(28)26-19-21(11-16-29(26)31)20-30-23-12-14-24(15-13-23)35(33,34)32-18-17-22-7-3-5-9-27(22)32/h3-16,19-20H,2,17-18H2,1H3 |
InChI Key |
LCZAMLMBZRJSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C6=CC=CC=C61 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine typically involves multi-step organic reactions. The process begins with the preparation of the dihydroindole sulfonyl precursor, followed by the introduction of the phenyl group. The final step involves the formation of the methanimine linkage with the ethylcarbazolyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and maintain quality control.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and carbazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the phenyl or carbazole rings.
Scientific Research Applications
(E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: Its reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features
Key Observations :
Physical and Chemical Properties
Key Findings :
Biological Activity
The compound 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and data tables.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of the dihydroindole sulfonyl precursor, followed by the introduction of the phenyl group. The final step involves forming the methanimine linkage with the ethylcarbazolyl group. Specific reaction conditions, such as temperature and solvents, are optimized to achieve high yields and purity.
Biological Activity Overview
The biological activity of this compound is primarily assessed through its interactions with various biological targets, including enzymes and receptors. The following sections detail its antibacterial, antifungal, and anticancer activities.
Antibacterial Activity
Recent studies have indicated that compounds related to indole structures exhibit significant antibacterial properties. For instance, derivatives with similar functional groups have shown effectiveness against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.98 μg/mL against MRSA .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3k | S. aureus | 0.98 |
| 3k | MRSA | <1 |
| 3k | S. epidermidis | 7.80 |
Antifungal Activity
In addition to antibacterial properties, related compounds have demonstrated antifungal activity against Candida albicans . For example, certain indole derivatives showed MIC values ranging from 7.80 to 62.50 μg/mL .
| Compound | Target Fungus | MIC (μg/mL) |
|---|---|---|
| 3k | C. albicans | 7.80 |
| 3ai | C. albicans | 62.50 |
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. Compounds derived from similar indole structures have shown significant cytotoxicity against multiple cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The IC50 values for these compounds were found to be in the micromolar range (less than 10 μM) .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 3c | A549 | <10 |
| 3f | HT-29 | <10 |
The mechanism of action for this compound involves its ability to bind to specific molecular targets, thereby modulating their activity and influencing various biochemical pathways. This includes inhibition of key enzymes involved in bacterial cell wall synthesis and disruption of fungal cell membrane integrity . Further research is required to elucidate the precise molecular interactions.
Case Studies
Several case studies have been conducted to evaluate the biological activities of similar indole derivatives:
- Antimicrobial Efficacy : A study on a series of indole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, with particular focus on MRSA strains.
- Cytotoxicity Assessment : Research on indolylquinazolinones demonstrated their potential as anticancer agents through cytotoxicity assays against various human cancer cell lines.
- Molecular Docking Studies : Computational studies have indicated strong binding affinities between synthesized compounds and target proteins associated with bacterial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
